molecular formula C8H11N3O3 B2513889 dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine CAS No. 153813-67-3

dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine

Cat. No.: B2513889
CAS No.: 153813-67-3
M. Wt: 197.194
InChI Key: RWJVMTFPQZAWIY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine is a synthetic organic compound characterized by its unique structure, which includes a nitro-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.

    Nitro Substitution:

    Vinylation: The vinyl group is introduced via a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Thiols, amines, suitable solvents like dichloromethane.

Major Products

    Amino-substituted oxazole: Formed from the reduction of the nitro group.

    Oxazole N-oxides: Formed from the oxidation of the oxazole ring.

    Substituted vinyl derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The vinyl group can also participate in covalent bonding with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine can be compared with other nitro-substituted oxazole derivatives:

    3-Methyl-4-nitro-1,2-oxazole: Lacks the vinyl and dimethylamine groups, resulting in different reactivity and applications.

    4-Nitro-1,2-oxazole: Similar structure but without the methyl and vinyl groups, leading to different chemical properties.

    Dimethyl[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]amine: Similar but lacks the nitro group, affecting its biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(14-9-6)4-5-10(2)3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVMTFPQZAWIY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.